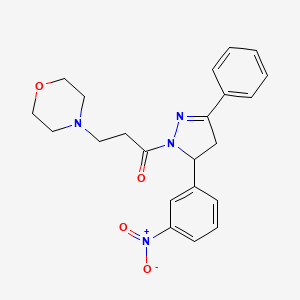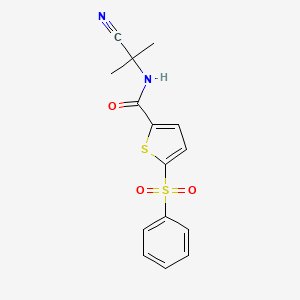
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications is not fully understood. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to facilitate charge transport by forming a highly ordered crystalline structure. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to absorb light and transfer electrons to the electrode, generating a current. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is believed to inhibit the growth of cancer cells by interfering with their ability to divide and proliferate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in vivo have not been extensively studied. However, in vitro studies have shown that 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the high cost of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to explore its potential as a sensitizer in other types of solar cells, such as perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide in its various applications, which could lead to the development of more efficient and effective materials.
Métodos De Síntesis
The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-5-nitrothiophene with 2-amino-2-methylpropanenitrile in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide. The synthesis of 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Aplicaciones Científicas De Investigación
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicine. In organic electronics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting materials with high charge mobility. In photovoltaics, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been used as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode. In medicine, 5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-N-(2-cyanopropan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-15(2,10-16)17-14(18)12-8-9-13(21-12)22(19,20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHYURJIDMAJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzenesulfonyl)-N-(1-cyano-1-methylethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2389722.png)

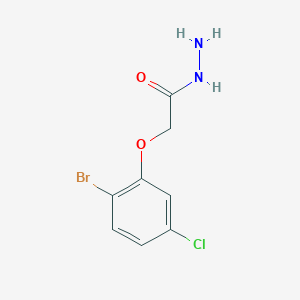
![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)
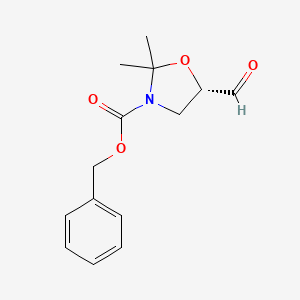

![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)
![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)
![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)
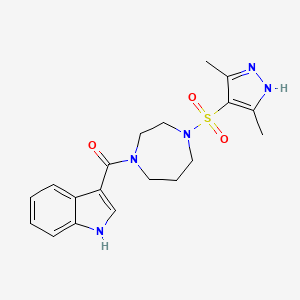
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)
![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)
